molecular formula C14H22N2O B1480036 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline CAS No. 2098126-42-0

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline

Cat. No.: B1480036
CAS No.: 2098126-42-0
M. Wt: 234.34 g/mol
InChI Key: AFGGRYMYJMBXNR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the aniline group is nucleophilic and can participate in reactions with electrophiles, while the pyrrolidine ring might undergo reactions at the nitrogen atom .

Scientific Research Applications

Synthetic Methodologies and Antimicrobial Activities A significant portion of research on compounds structurally related to 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline focuses on their synthesis methodologies and potential applications in antimicrobial activities. For example, a study demonstrated a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, highlighting the use of common organocatalysts and inexpensive starting materials to afford desired products with high yields. This study also revealed that certain anilines bearing electron-donating methoxy and methyl groups exhibited significant antibacterial and antifungal activity, suggesting potential applications in developing antimicrobial agents (Banoji et al., 2022).

Catalytic Systems for N-Arylated Amines Synthesis Another study introduced an efficient catalytic system for the one-step synthesis of N-arylated amines, using different rhodium precursor and phosphorus ligands. The study achieved high conversion rates and yields under optimal conditions, providing a valuable method for synthesizing intermediates like 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, which is structurally related to the compound of interest. Such intermediates have potential applications in various chemical synthesis processes and pharmaceutical developments (Zheng & Wang, 2019).

Electrochromic Materials and Photovoltaic Applications Research has also extended into the synthesis and application of novel electrochromic materials employing structures akin to this compound. A study synthesized novel donor–acceptor systems with applications in the near-infrared region (NIR), indicating their suitability for electrochromic devices. Such developments underscore the versatility of aniline derivatives in creating materials with valuable optical and electronic properties, which can be harnessed in advanced technology applications (Li et al., 2017).

Fluorinated Antibacterial Agents Furthermore, the synthesis of fluorinated compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid showcases the exploration of aniline derivatives in enhancing the broad-spectrum antibacterial activities of pharmaceutical agents. These developments highlight the ongoing efforts to harness the chemical properties of aniline derivatives for medicinal chemistry, aiming to produce more effective antibacterial agents (Stefancich et al., 1985).

Properties

IUPAC Name

4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-6-4-13(15)5-7-14/h4-7,11-12H,3,8-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGGRYMYJMBXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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